

In-Depth Technical Guide to the Thermodynamic Properties of Hexaethylbenzene

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Compound of Interest

Compound Name: Hexaethylbenzene

Cat. No.: B1594043

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylbenzene is a symmetrically substituted aromatic hydrocarbon. A comprehensive understanding of its thermodynamic properties is crucial for various applications, including in the fields of chemical synthesis, materials science, and as a high-boiling point solvent. This technical guide provides a detailed overview of the core thermodynamic properties of **hexaethylbenzene**, complete with experimental methodologies and data presented for clear and effective use by researchers and professionals.

Core Thermodynamic Properties

The thermodynamic properties of **hexaethylbenzene** have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available for this compound.

Physical and Molar Properties

| Property | Value | Source |
|-------------------|---------------------------------|-----------------------------|
| Molecular Formula | C ₁₈ H ₃₀ | - |
| Molar Mass | 246.44 g/mol | - |
| Melting Point | 129-131 °C | Commercially available data |
| Boiling Point | 298 °C | Commercially available data |

Enthalpic and Entropic Properties

| Property | Value | Unit | Conditions | Source |
|---|--------------|-----------|------------|--------------|
| Standard Molar Enthalpy of Formation (Liquid) | -299.2 ± 2.5 | kJ/mol | 298.15 K | Experimental |
| Standard Molar Enthalpy of Vaporization | 68.2 ± 0.8 | kJ/mol | 298.15 K | Experimental |
| Standard Molar Enthalpy of Formation (Gas) | -231.0 ± 2.6 | kJ/mol | 298.15 K | Calculated |
| Standard Molar Entropy (Liquid) | 485.8 | J/(mol·K) | 298.15 K | Estimated |

Heat Capacity

| Phase | Heat Capacity (Cp) | Unit | Temperature (K) | Source |
|--------|--------------------|-----------|-----------------|--------------|
| Liquid | 485.8 | J/(mol·K) | 298.15 | Experimental |

Experimental Protocols

The determination of the thermodynamic properties of aromatic hydrocarbons like **hexaethylbenzene** relies on precise experimental techniques. Below are detailed

methodologies for key experiments.

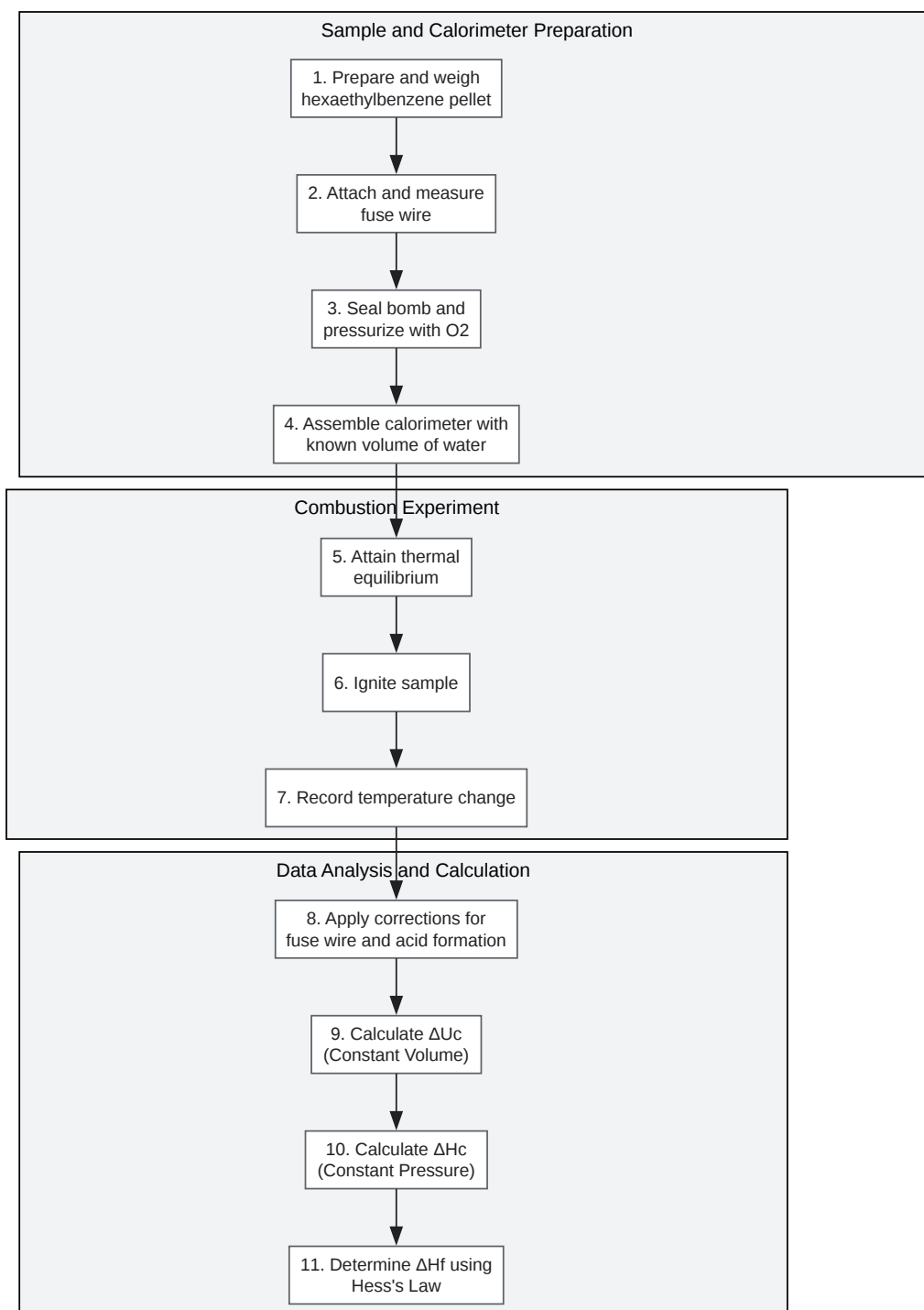
Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of **hexaethylbenzene** is often derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of high-purity **hexaethylbenzene** (typically 0.8 - 1.2 g) is placed in a crucible within the bomb calorimeter.
- **Fuse Wire:** A known length of fuse wire is attached to the electrodes, making contact with the sample to ensure ignition.
- **Oxygen Pressurization:** The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 30 atm. This ensures complete combustion.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.
- **Corrections:** The raw data is corrected for the heat released by the combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen.
- **Calculation:** The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The enthalpy of combustion (ΔH_c) is then calculated using the relationship $\Delta H = \Delta U + \Delta(PV)$. Finally, the standard enthalpy of formation is determined using Hess's law.

Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of combustion.

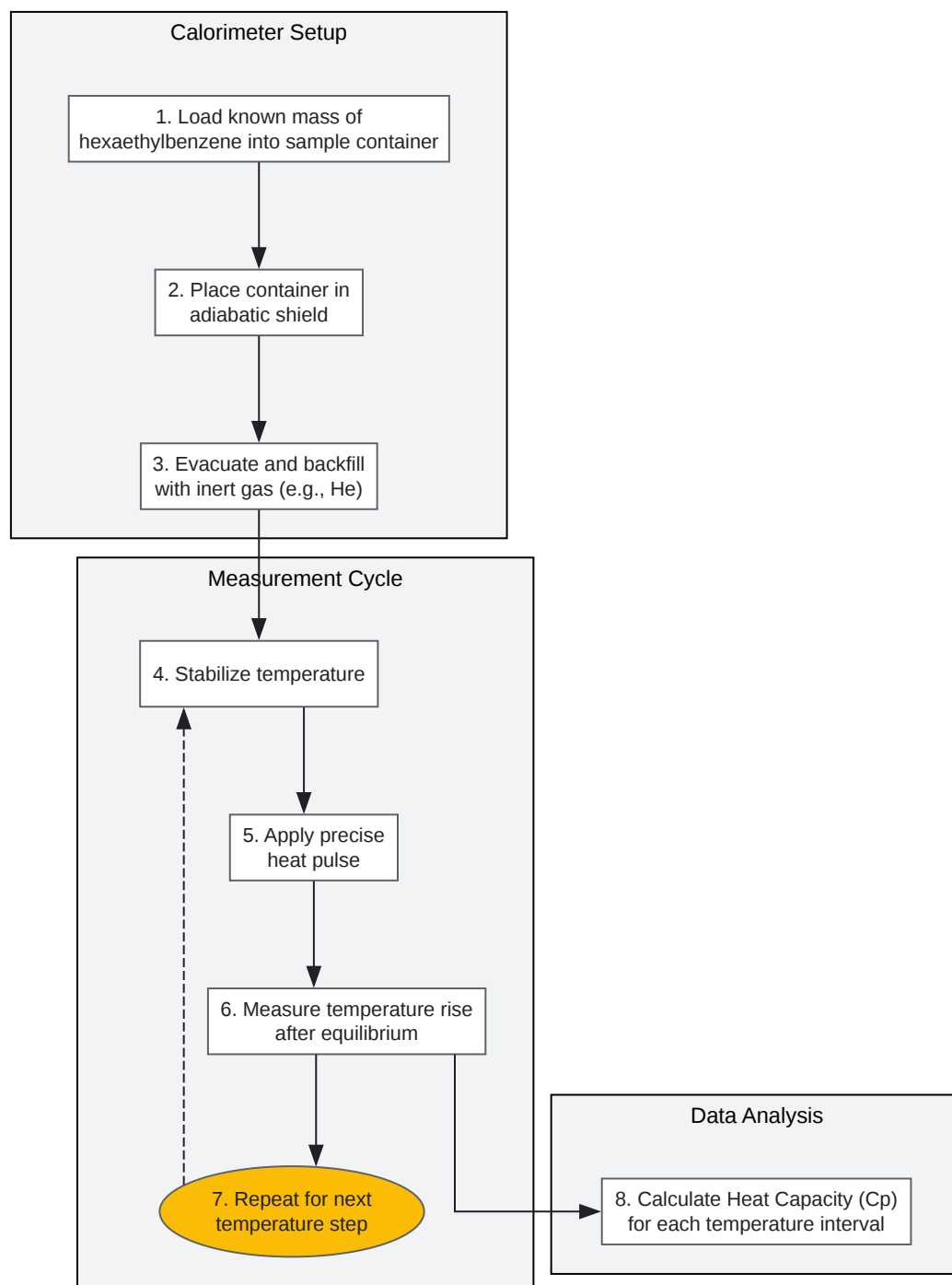
Adiabatic Calorimetry for Heat Capacity

The heat capacity of **hexaethylbenzene** can be accurately measured using an adiabatic calorimeter, which minimizes heat exchange with the surroundings.

Methodology:

- **Sample Loading:** A known mass of solid **hexaethylbenzene** is sealed in a sample container within the calorimeter.
- **Adiabatic Shield:** The sample container is surrounded by an adiabatic shield, and the temperature difference between the container and the shield is kept as close to zero as possible throughout the experiment using computer-controlled heaters.
- **Heating Pulses:** A precise amount of electrical energy (a heat pulse) is supplied to the sample, causing a small increase in its temperature (typically 1-5 K).
- **Temperature Measurement:** The temperature of the sample is measured with high precision before and after the heat pulse, once thermal equilibrium is re-established.
- **Stepwise Measurement:** This process of applying heat pulses and measuring the resulting temperature rise is repeated in a stepwise manner over the desired temperature range.
- **Calculation:** The heat capacity (C_p) at each temperature is calculated by dividing the amount of heat supplied by the measured temperature increase and the molar mass of the sample.

Experimental Workflow for Adiabatic Calorimetry



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Caption: Workflow for determining heat capacity via adiabatic calorimetry.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

For solids with low volatility, the Knudsen effusion method is employed to determine vapor pressure, from which the enthalpy of sublimation can be calculated.

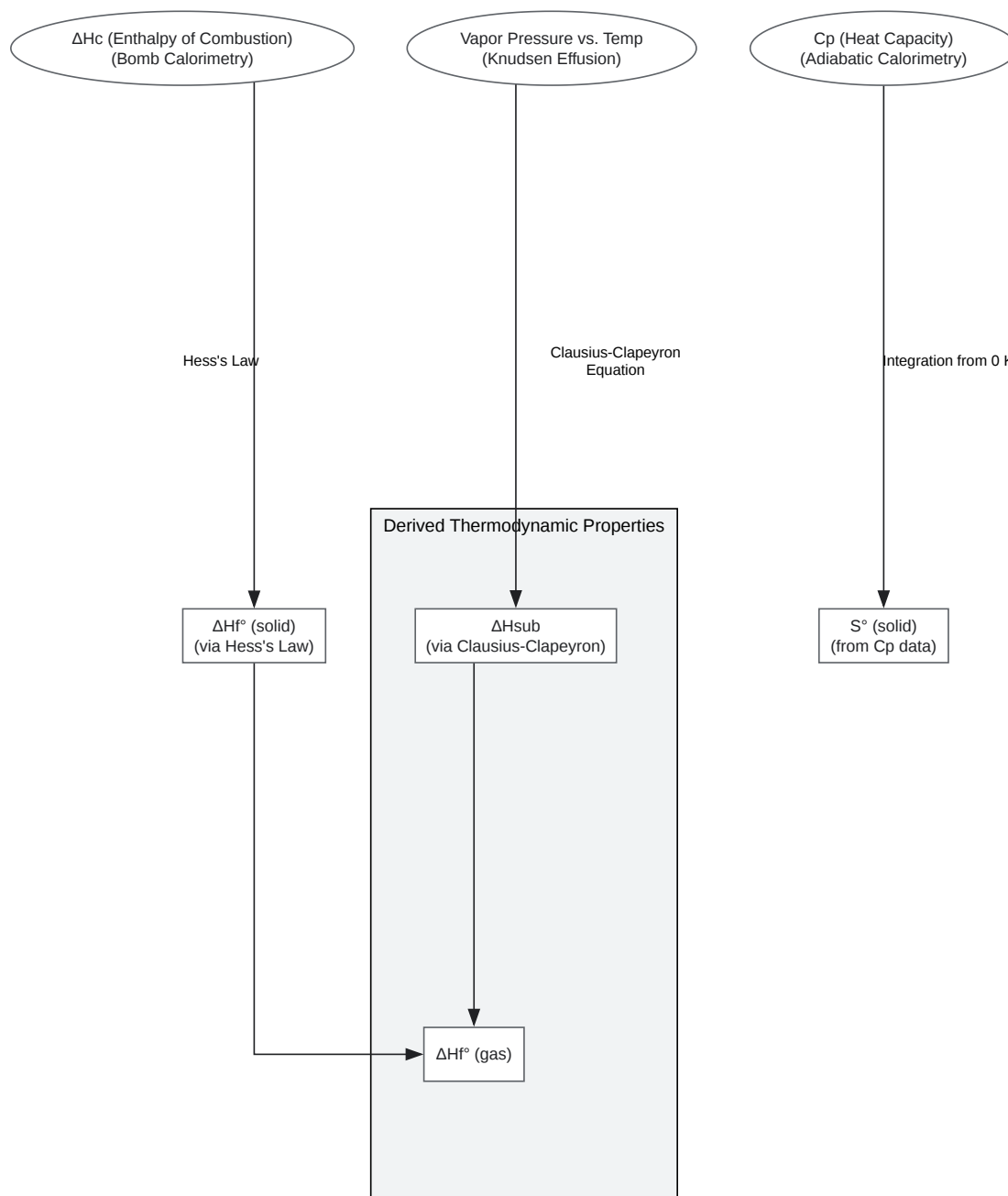
Methodology:

- **Sample Placement:** A small amount of crystalline **hexaethylbenzene** is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.
- **High Vacuum:** The cell is placed in a high-vacuum chamber to ensure that molecules effusing through the orifice do not return.
- **Mass Loss Measurement:** The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor is measured with a high-precision microbalance.
- **Vapor Pressure Calculation:** The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Hertz equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where:
 - dm/dt is the rate of mass loss
 - A is the area of the orifice
 - R is the ideal gas constant
 - M is the molar mass of the substance
- **Enthalpy of Sublimation Calculation:** The enthalpy of sublimation (ΔH_{sub}) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, by plotting $\ln(P)$ versus $1/T$. The slope of this plot is equal to $-\Delta H_{sub}/R$.

Logical Relationships in Thermodynamic Calculations

The thermodynamic properties of a substance are interconnected. The following diagram illustrates the logical flow of how experimentally determined values are used to derive other important thermodynamic quantities.

Interrelation of Thermodynamic Properties

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Caption: Logical flow from experimental data to derived properties.

Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of **hexaethylbenzene**, tailored for a scientific audience. The tabulated data offers a quick reference for key values, while the detailed experimental protocols provide insight into the rigorous methods required for their determination. The inclusion of workflow diagrams aids in visualizing the experimental and logical processes involved in thermodynamic studies. This information is foundational for professionals in chemical research and development, enabling more accurate modeling, process design, and safety analysis.

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